![molecular formula C12H17NO B13172809 3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Bicyclo[222]octan-2-yl}-3-methyloxirane-2-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₇NO It is characterized by a bicyclic structure fused with an oxirane ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[222]octan-2-yl}-3-methyloxirane-2-carbonitrile typically involves the reaction of bicyclo[222]octane derivatives with appropriate reagents to introduce the oxirane and nitrile functionalities One common method includes the epoxidation of a bicyclo[22
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring may yield diols, while reduction of the nitrile group may produce primary amines.
Aplicaciones Científicas De Investigación
3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrile group may also participate in interactions with enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane-2,3-diol: A related compound with hydroxyl groups instead of the oxirane and nitrile functionalities.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing bicyclic compound with different structural features and applications.
Uniqueness
3-{Bicyclo[222]octan-2-yl}-3-methyloxirane-2-carbonitrile is unique due to its combination of a bicyclic structure with an oxirane ring and a nitrile group
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.2]octanyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H17NO/c1-12(11(7-13)14-12)10-6-8-2-4-9(10)5-3-8/h8-11H,2-6H2,1H3 |
Clave InChI |
OUJMYBAPICJMAN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C#N)C2CC3CCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


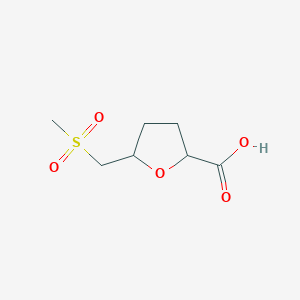
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
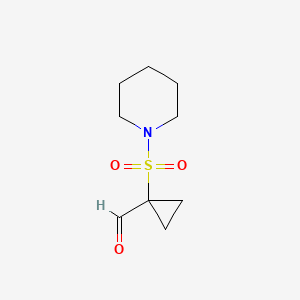
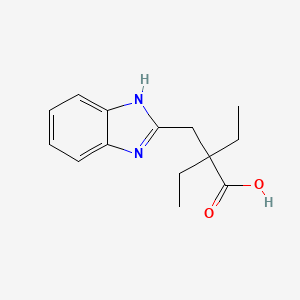
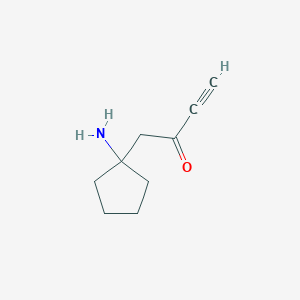
![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
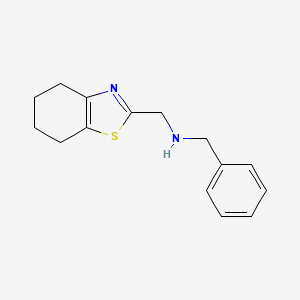
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)

![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
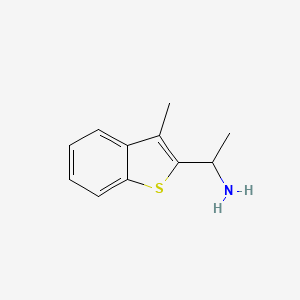
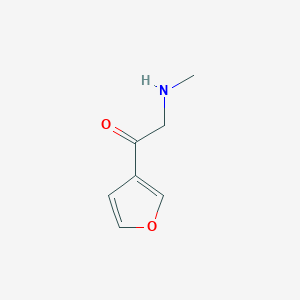

![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
